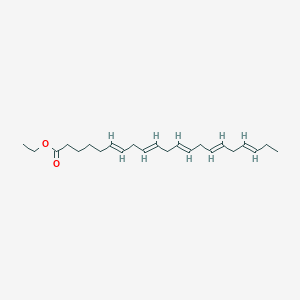![molecular formula C28H41ClN2O5 B13816668 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallopamil is an L-type calcium channel blocker that is an analog of verapamil. It is primarily used in the treatment of abnormal heart rhythms and other cardiovascular conditions. Gallopamil functions by inhibiting the influx of calcium ions into myocardial and vascular smooth muscle cells, which helps to regulate heart rate and reduce blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of gallopamil involves the alkylation reaction of 3,4,5-trimethoxyphenylacetonitrile with isopropyl chloride using sodium amide as a base to form an intermediate nitrile. This intermediate undergoes a second alkylation with a specific alkyl chloride to yield gallopamil .
Industrial Production Methods: Industrial production of gallopamil follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .
化学反応の分析
Types of Reactions: Gallopamil undergoes various chemical reactions, including:
Oxidation: Gallopamil can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the nitrile group in gallopamil.
Substitution: Substitution reactions can occur at the aromatic rings or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of gallopamil, which can have different pharmacological properties .
科学的研究の応用
Gallopamil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study calcium channel blockers.
Biology: Investigated for its effects on cellular calcium dynamics.
Medicine: Used in clinical trials for the treatment of severe asthma and other conditions.
Industry: Employed in the development of new cardiovascular drugs
作用機序
Gallopamil functions by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells. This inhibition reduces the contractility of the heart muscle and dilates blood vessels, leading to decreased blood pressure and heart rate. The molecular targets include the sarcoplasmic/endoplasmic reticulum calcium ATPase 2, angiotensin-converting enzyme, and neprilysin .
類似化合物との比較
Gallopamil is similar to other calcium channel blockers such as verapamil, nifedipine, and diltiazem. it is unique in its specific chemical structure and pharmacological profile:
Verapamil: Gallopamil is a methoxy derivative of verapamil and shares similar cardiovascular effects but with different potency and side effect profiles.
Nifedipine: Both are used to treat cardiovascular conditions, but gallopamil is better tolerated in some cases.
Gallopamil’s uniqueness lies in its specific chemical structure, which provides a distinct pharmacological profile and therapeutic potential.
特性
分子式 |
C28H41ClN2O5 |
|---|---|
分子量 |
521.1 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C28H40N2O5.ClH/c1-27(2,35-8)28(20-29,22-11-13-24(32-5)26(19-22)34-7)15-9-16-30(3)17-14-21-10-12-23(31-4)25(18-21)33-6;/h10-13,18-19H,9,14-17H2,1-8H3;1H |
InChIキー |
SCKOSSROZSMYFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


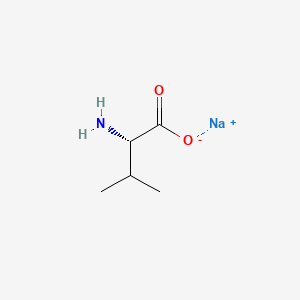
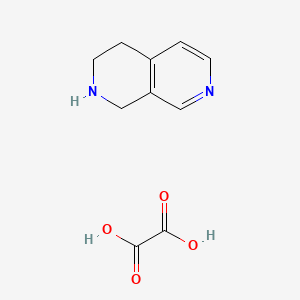
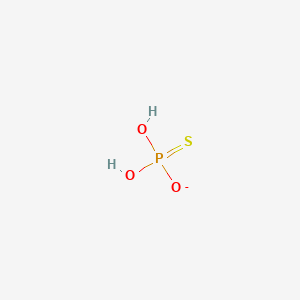
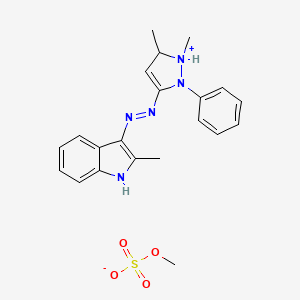
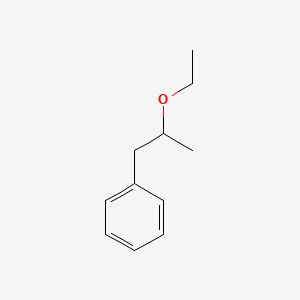
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)

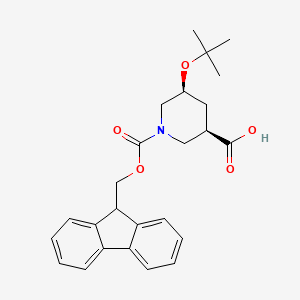
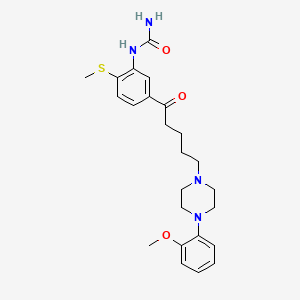

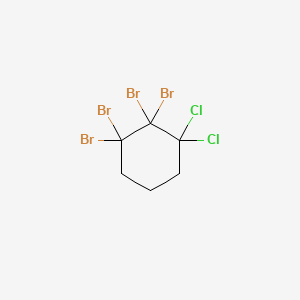
![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
